molecular formula C28H37N7O6 B1665991 Aminopotentidine oxalate CAS No. 140873-27-4

Aminopotentidine oxalate

Cat. No. B1665991
M. Wt: 567.6 g/mol
InChI Key: GQKBDAXMEZIMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopotentidine is a benzamide obtained by formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine. It has a role as a H2-receptor antagonist. It is a member of guanidines, a member of benzamides, a substituted aniline, a nitrile, an aromatic ether and a member of piperidines.

Scientific Research Applications

Understanding Oxalate Metabolism and its Implications

Research on oxalate, a component of Aminopotentidine oxalate, has shed light on its significant role in human metabolism and various medical conditions. Oxalate is a product of amino acid metabolism and lacks endogenous metabolizing enzymes in humans, making it potentially toxic. The human intestinal microbiota, particularly Oxalobacter formigenes, plays a crucial role in degrading oxalate and maintaining its balance within the body. Disruptions in this balance have been linked to conditions like oxalate nephropathy, highlighting the importance of understanding oxalate metabolism in preventing kidney damage (Nazzal, Ho, Wu, & Charytan, 2020).

Role in Neurotoxicity and Therapeutic Interventions

Oxalate's involvement in neurotoxicity, specifically through its interaction with neuron voltage-gated sodium channels, has been a significant area of research. The metabolite has been identified as a calcium chelator, contributing to dose-limiting neurotoxicity in treatments like oxaliplatin. Understanding the genetic factors, such as variants in genes coding for oxalate metabolism enzymes, could pave the way for predictive measures and therapeutic interventions to mitigate such neurotoxicity (Gamelin et al., 2007).

Insights into Dietary Contributions to Health Conditions

Research into dietary contributions of components like hydroxyproline, a precursor of oxalate, provides insights into conditions like calcium oxalate stone formation and renal impairment. Such studies help in understanding the dietary influences on health conditions and guide dietary recommendations and treatment plans (Knight et al., 2006).

Oxalate Clearance and Treatment Methods

Studies on oxalate clearance, especially in conditions like chronic renal failure (CRF), offer insights into treatment methods and the effectiveness of different medical interventions. Understanding how substances like oxalate are cleared from the body can inform treatment protocols and improve patient outcomes (Chimienti et al., 1986).

properties

CAS RN

140873-27-4

Product Name

Aminopotentidine oxalate

Molecular Formula

C28H37N7O6

Molecular Weight

567.6 g/mol

IUPAC Name

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide;oxalic acid

InChI

InChI=1S/C26H35N7O2.C2H2O4/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33;3-1(4)2(5)6/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32);(H,3,4)(H,5,6)

InChI Key

GQKBDAXMEZIMRZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aminopotentidine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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